Cas no 95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide)

N-Methoxy-N-methyl-2-furancarboxamide is a versatile furan-derived amide compound commonly used as an intermediate in organic synthesis. Its key advantages include its stability under standard conditions and its reactivity as a building block for pharmaceuticals, agrochemicals, and specialty chemicals. The N-methoxy-N-methyl (Weinreb) moiety enhances its utility as a precursor for ketone and aldehyde synthesis via controlled Grignard or organolithium reactions. The furan ring contributes to its applicability in heterocyclic chemistry, enabling further functionalization. This compound is particularly valued for its compatibility with a range of reagents and its role in facilitating efficient multi-step synthetic routes. Proper handling and storage are recommended to maintain its integrity.
N-Methoxy-N-methyl-2-furancarboxamide structure
95091-92-2 structure
Product Name:N-Methoxy-N-methyl-2-furancarboxamide
CAS No:95091-92-2
MF:C7H9NO3
MW:155.151262044907
MDL:MFCD06804576
CID:799177
PubChem ID:10820793
Update Time:2025-10-29

N-Methoxy-N-methyl-2-furancarboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxamide,N-methoxy-N-methyl-
    • N-Methoxy-N-methyl-2-furancarboxamide
    • N-METHOXY-N-METHYL-2-FURAMIDE
    • N-methoxy-N-methyl-2-pyrrolecarboxamide
    • N-methoxy-N-methylfuran-2-carboxamide
    • N-methoxy-N-methyl-furan-2-carboxamide
    • ZPMBEUDMVUSUOS-UHFFFAOYSA-N
    • AB30437
    • AB1008188
    • X5411
    • M1476
    • A845179
    • N-Methoxy-N-methyl-2-furancarboxamide (ACI)
    • MFCD06804576
    • CS-0061702
    • 95091-92-2
    • AS-63227
    • W16960
    • SCHEMBL2306849
    • AKOS007929995
    • EN300-218835
    • DTXSID90445289
    • SY054071
    • MDL: MFCD06804576
    • Inchi: 1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3
    • InChI Key: ZPMBEUDMVUSUOS-UHFFFAOYSA-N
    • SMILES: O=C(N(C)OC)C1=CC=CO1

Computed Properties

  • Exact Mass: 155.05800
  • Monoisotopic Mass: 155.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 42.7
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Density: 1.159
  • Boiling Point: 264.216°C at 760 mmHg
  • Flash Point: 113.594°C
  • Refractive Index: 1.49
  • PSA: 42.68000
  • LogP: 0.91300

N-Methoxy-N-methyl-2-furancarboxamide Security Information

  • Storage Condition:0-10°C

N-Methoxy-N-methyl-2-furancarboxamide Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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N-Methoxy-N-methyl-2-furancarboxamide Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Chlorodimethylaluminum Solvents: Dichloromethane
Reference
Efficient method for preparation of N-methoxy-N-methyl amides by reaction of lactones or esters with Me2AlCl-MeONHMe·HCl
Shimizu, Takeshi; Osako, Katsuhisa; Nakata, Tadashi, Tetrahedron Letters, 1997, 38(15), 2685-2688

Production Method 2

Reaction Conditions
1.1 Reagents: Oxalyl chloride ,  Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ;  rt
1.3 Solvents: Dichloromethane ;  rt
Reference
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent
M, Shekharappa; Kumar L, Roopesh; Sureshbabu, Vommina V., Synthetic Communications, 2019, 49(6), 790-798

Production Method 3

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Triethylamine ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Reference
A CO2-Catalyzed Transamidation Reaction
Yang, Yang ; Liu, Jian; Kamounah, Fadhil S.; Ciancaleoni, Gianluca ; Lee, Ji-Woong, Journal of Organic Chemistry, 2021, 86(23), 16867-16881

Production Method 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  0.5 - 3 h, 0 °C
Reference
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M
Shi, Min; Ye, Ning; Chen, Wei; Wang, Hui; Cheung, Chiming ; et al, Organic Process Research & Development, 2020, 24(8), 1543-1548

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
Reference
A biosynthesis-inspired approach to over twenty diverse natural product-like scaffolds
Firth, James D.; Craven, Philip G. E.; Lilburn, Matthew; Pahl, Axel; Marsden, Stephen P.; et al, Chemical Communications (Cambridge, 2016, 52(63), 9837-9840

Production Method 6

Reaction Conditions
1.1 Reagents: Trichloroacetamide ,  Triphenylphosphine Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 Reagents: Triethylamine ;  rt; 1 h, rt
Reference
A convenient one-pot method for the synthesis of N-methoxy-N-methyl amides from carboxylic acids
Kim, Joong-Gon; Jang, Doo Ok, Bulletin of the Korean Chemical Society, 2010, 31(1), 171-173

Production Method 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  5 min, -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ;  15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  -20 °C → 18 °C; 10 min, 18 °C
Reference
Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner-Wadsworth-Emmons olefination/cyclisation
Muir, Calum W.; Kennedy, Alan R.; Redmond, Joanna M.; Watson, Allan J. B., Organic & Biomolecular Chemistry, 2013, 11(20), 3337-3340

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Reference
An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride
Lee, Jae In; Park, Hyun, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524

Production Method 9

Reaction Conditions
1.1 Solvents: Toluene ;  10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ;  0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; Wang, Ke-Hu; Huang, Danfeng; Xu, Changming; Su, Yingpeng; et al, Synthesis, 2014, 46(3), 320-330

Production Method 10

Reaction Conditions
1.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; Zhang, Weiming; Huang, Danfeng; Xu, Changming; Wang, Haifeng; et al, Organic Letters, 2009, 11(19), 4474-4477

Production Method 11

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane
Reference
Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization
Gebauer, Julian; Dewi, Purnama; Blechert, Siegfried, Tetrahedron Letters, 2005, 46(1), 43-46

Production Method 12

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Versatile Synthesis of Acylfuranones by Reaction of Acylketenes with α-Hydroxy Ketones: Application to the One-Step Multicomponent Synthesis of Cadiolide B and Its Analogues
Peixoto, Philippe Alexandre; Boulange, Agathe; Leleu, Stephane; Franck, Xavier, European Journal of Organic Chemistry, 2013, 2013(16), 3316-3327

Production Method 13

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines
Shigeno, Masanori ; Iseya, Yuto; Kume, Ryotaro; Nozawa-Kumada, Kanako ; Kondo, Yoshinori, Organic Letters, 2022, 24(39), 7227-7231

Production Method 14

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine ,  S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane ,  Ethyl acetate
Reference
A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate
Lee, Jae In; Park, Hyun, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine ,  Propylphosphonic anhydride Solvents: Tetrahydrofuran ,  Ethyl acetate ;  10 min, 0 - 5 °C
1.2 0 - 5 °C; 80 min, 25 °C
Reference
A new strategy for accessing (S)-1-(furan-2-yl)pent-4-en-1-ol: a key precursor of Ipomoeassin family of compounds and C1-C15 domain of halichondrins
Jammula, Subba Rao; Anna, Venkateswara Rao; Tatina, Sudhakar; Krishna, Thalishetti; Sreenivas, B. Yogi; et al, Tetrahedron Letters, 2016, 57(35), 3924-3928

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: 2-Methyltetrahydrofuran ,  Water ;  2 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/water
Pace, Vittorio; Castoldi, Laura; Alcantara, Andres R.; Holzer, Wolfgang, RSC Advances, 2013, 3(26), 10158-10162

Production Method 17

Reaction Conditions
1.1 Solvents: Chloroform ;  rt → 0 °C
1.2 Reagents: Pyridine ;  0 °C; 15 min, 0 °C; overnight, 0 °C → rt
Reference
Method of making 2-furyl alkyl ketones
, United States, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C; overnight, rt
Reference
Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Trichloromethylation and In Situ Alcoholysis
Luo, Wenkun ; Jiang, Kai; Li, Yingwei ; Jiang, Huanfeng ; Yin, Biaolin, Organic Letters, 2020, 22(5), 2093-2098

Production Method 19

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Palladium-Catalyzed Hydrocarbonylative Cyclization of 1,5-Dienes
Zou, Suchen; Gao, Bao; Huang, Yao; Zhang, Tianze; Huang, Hanmin, Organic Letters, 2019, 21(16), 6333-6336

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → 22 °C; 6 h, 22 °C
1.2 Reagents: Citric acid Solvents: Water ;  22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, 22 °C
Reference
Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc Reagents
Friel, Donna K.; Snapper, Marc L.; Hoveyda, Amir H., Journal of the American Chemical Society, 2008, 130(30), 9942-9951

N-Methoxy-N-methyl-2-furancarboxamide Raw materials

N-Methoxy-N-methyl-2-furancarboxamide Preparation Products

N-Methoxy-N-methyl-2-furancarboxamide Suppliers

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(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide
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Purity:99%
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Additional information on N-Methoxy-N-methyl-2-furancarboxamide

Introduction to N-Methoxy-N-methyl-2-furancarboxamide (CAS No. 95091-92-2)

N-Methoxy-N-methyl-2-furancarboxamide, a compound with the chemical formula C8H9NO3, is a derivative of furan that has garnered significant attention in the field of pharmaceutical research and development. This compound is characterized by its unique structural properties, which make it a promising candidate for various applications in medicinal chemistry. The presence of both a methoxy group and a methyl group in its molecular structure contributes to its versatility, enabling it to interact with biological targets in diverse ways.

The CAS No. 95091-92-2 of N-Methoxy-N-methyl-2-furancarboxamide is a unique identifier that distinguishes it from other chemical compounds. This numerical code ensures that researchers and manufacturers can accurately reference and utilize the compound in their studies and products. The compound's molecular structure, featuring a furan ring substituted with an amide group, makes it an intriguing subject for further exploration in synthetic chemistry and drug design.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. N-Methoxy-N-methyl-2-furancarboxamide has emerged as a compound of interest due to its potential pharmacological properties. Its ability to interact with enzymes and receptors has led to investigations into its role in treating conditions such as inflammation, pain, and neurological disorders.

One of the most compelling aspects of N-Methoxy-N-methyl-2-furancarboxamide is its role in the synthesis of more complex molecules. Researchers have utilized this compound as a building block for the development of novel drugs that target specific disease pathways. Its structural features allow for modifications that can enhance its bioavailability and therapeutic efficacy. For instance, studies have shown that derivatives of this compound can exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response.

The N-Methoxy-N-methyl-2-furancarboxamide moiety is particularly noteworthy for its ability to engage with biological systems in multiple ways. The methoxy group can participate in hydrogen bonding interactions, while the amide group can form salt bridges with charged residues on proteins. These interactions are crucial for the compound's ability to bind to biological targets and exert its pharmacological effects. Additionally, the furan ring provides a rigid scaffold that can be modified to optimize binding affinity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of N-Methoxy-N-methyl-2-furancarboxamide with high accuracy. These computational studies have helped identify potential lead compounds for further optimization. By leveraging virtual screening techniques, scientists have been able to rapidly assess the binding affinity of various derivatives, accelerating the drug discovery process.

In clinical settings, N-Methoxy-N-methyl-2-furancarboxamide has shown promise as an intermediate in the synthesis of therapeutic agents. Its incorporation into drug candidates has led to improved pharmacokinetic profiles and enhanced therapeutic outcomes. For example, researchers have developed novel analgesics that incorporate this compound's core structure, demonstrating its potential in managing chronic pain conditions.

The synthesis of N-Methoxy-N-methyl-2-furancarboxamide involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of a furan derivative followed by amide bond formation. Advances in catalytic methods have made these synthetic routes more efficient and environmentally friendly, aligning with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

The versatility of N-Methoxy-N-methyl-2-furancarboxamide extends beyond its applications in drug development. It has also been explored as a component in agrochemicals and specialty chemicals, where its unique properties contribute to improved performance and efficacy. This broad utility underscores the importance of fundamental research in uncovering the potential of simple yet sophisticated molecular structures.

As our understanding of biological systems continues to evolve, so does our appreciation for compounds like N-Methoxy-N-methyl-2-furancarboxamide. The integration of cutting-edge technologies such as CRISPR gene editing and artificial intelligence is enabling researchers to explore new therapeutic strategies that leverage this compound's properties. By combining traditional organic synthesis with innovative biotechnological approaches, scientists are paving the way for next-generation treatments.

In conclusion, N-Methoxy-N-methyl-2-furancarboxamide (CAS No. 95091-92-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and diverse applications make it a valuable tool for researchers working on novel therapeutics. As we continue to uncover new insights into its pharmacological properties, this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.

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Amadis Chemical Company Limited
(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide
A845179
Purity:99%/99%/99%
Quantity:1g/5g/25g
Price ($):173.0/693.0/2770.0
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